molecular formula C21H25N3OS B298165 N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B298165
M. Wt: 367.5 g/mol
InChI Key: DKZMUABPRKWHEK-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C21H25N3OS This compound is known for its unique structure, which includes a cyclohexyl group, a pyridinylmethylene group, and a tetrahydrobenzothiophene core

Preparation Methods

The synthesis of N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the tetrahydrobenzothiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the pyridinylmethylene group: This step typically involves a condensation reaction between the tetrahydrobenzothiophene core and a pyridine derivative.

    Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction, where the cyclohexyl group is introduced to the intermediate compound.

Chemical Reactions Analysis

N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways in cells.

Comparison with Similar Compounds

N-cyclohexyl-2-{[(E)-pyridin-4-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

    N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-benzamide: This compound has a similar structure but lacks the tetrahydrobenzothiophene core.

    N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: This compound has a similar structure but with a different position of the carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N3OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(E)-pyridin-4-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H25N3OS/c25-20(24-16-6-2-1-3-7-16)19-17-8-4-5-9-18(17)26-21(19)23-14-15-10-12-22-13-11-15/h10-14,16H,1-9H2,(H,24,25)/b23-14+

InChI Key

DKZMUABPRKWHEK-OEAKJJBVSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C/C4=CC=NC=C4

SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4

Origin of Product

United States

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